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molecular formula C10H9ClF3NO3 B8541062 2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

Cat. No. B8541062
M. Wt: 283.63 g/mol
InChI Key: VJRZBEXEJLOKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119120B2

Procedure details

This compound was prepared using the procedure described in Example 74, using 2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide, instead of 2-chloro-N-(2-hydroxy-4-trifluoromethoxy-benzyl)-acetamide. 1H NMR (CD3OD) δ=7.15–7.11 (2H, m), 7.06–7.03 (1H, m), 4.06 (2H, s), 3.88 (3H, s).
Name
2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]CC([NH:5][CH2:6][C:7]1[CH:12]=[C:11](OC(F)(F)F)[CH:10]=[CH:9][C:8]=1[O:18][CH3:19])=O.ClCC(NCC1C=CC(OC(F)(F)[F:34])=CC=1O)=O>>[ClH:1].[F:34][C:11]1[CH:10]=[CH:9][C:8]([O:18][CH3:19])=[C:7]([CH:12]=1)[CH2:6][NH2:5] |f:2.3|

Inputs

Step One
Name
2-chloro-N-(2-methoxy-5-trifluoromethoxy-benzyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NCC1=C(C=CC(=C1)OC(F)(F)F)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
Cl.FC=1C=CC(=C(CN)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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